molecular formula C9H6Cl2O4 B2908187 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid CAS No. 110138-39-1

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid

Cat. No.: B2908187
CAS No.: 110138-39-1
M. Wt: 249.04
InChI Key: BZEPYLGATHPLOW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C9H6Cl2O4. This compound is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of dichlorobenzoquinone derivatives.

    Reduction: Formation of dichlorophenoxypropanol derivatives.

    Substitution: Formation of various substituted phenoxyacetic acids.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studying reaction mechanisms.

    Biology: The compound is used in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.

    Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory agent, is ongoing.

    Industry: It is used in the formulation of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled cell growth and ultimately plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenyl ring.

    Mecoprop (MCPP): A phenoxy herbicide with a methyl group instead of a chlorine atom.

Uniqueness

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEPYLGATHPLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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